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Compound of Interest

Compound Name:
(4-Bromo-3-methylphenyl)boronic

acid

Cat. No.: B1277413 Get Quote

(4-Bromo-3-methylphenyl)boronic acid is a versatile synthetic intermediate playing a crucial

role in modern medicinal chemistry and drug discovery. Its utility primarily stems from its

application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

coupling, which allows for the efficient formation of carbon-carbon bonds. This technical guide

provides an in-depth overview of its commercial availability, synthesis, and applications, with a

focus on its relevance to researchers, scientists, and drug development professionals.

Commercial Availability
(4-Bromo-3-methylphenyl)boronic acid, identified by CAS Number 221006-67-3, is readily

available from a variety of chemical suppliers. The compound is typically offered as a white to

off-white solid with purities generally ranging from 95% to 98%. It is soluble in polar organic

solvents such as methanol and ethanol, with limited solubility in water. Researchers can

procure this reagent in quantities ranging from milligrams to kilograms, catering to both small-

scale laboratory research and larger-scale synthetic needs.

Below is a summary of representative commercial data for (4-Bromo-3-methylphenyl)boronic
acid:
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Supplier Category Purity Available Quantities

Major Chemical Suppliers ≥95% 1g, 5g, 10g, 25g, 100g

Specialized Intermediates

Providers
≥97% 250mg, 1g, 5g, 25g

Bulk Chemical Manufacturers ≥98%
Custom quotes for kg

quantities

Physicochemical Properties
Property Value

Molecular Formula C₇H₈BBrO₂

Molecular Weight 214.85 g/mol

Appearance White to off-white solid

Storage Conditions Inert atmosphere, 2-8°C

Synthesis of (4-Bromo-3-methylphenyl)boronic Acid
A common and effective method for the synthesis of arylboronic acids is through the reaction of

a corresponding aryl halide with an organolithium reagent followed by quenching with a trialkyl

borate. This "lithiation-borylation" approach offers a reliable route to (4-Bromo-3-
methylphenyl)boronic acid.

Experimental Protocol: Synthesis via Lithiation-
Borylation
Materials:

1,4-Dibromo-2-methylbenzene

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)

Hydrochloric acid (1 M)

Diethyl ether

Magnesium sulfate (anhydrous)

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve 1,4-dibromo-2-methylbenzene (1 equivalent)

in anhydrous THF.

Cool the solution to -78°C using a dry ice/acetone bath.

Slowly add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel while

maintaining the temperature at -78°C. Stir the reaction mixture for 1 hour at this temperature.

In a separate flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous

THF.

Slowly add the triisopropyl borate solution to the reaction mixture at -78°C.

Allow the reaction to warm to room temperature and stir overnight.

Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic

(pH ~2).

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers and wash with brine, then dry over anhydrous magnesium

sulfate.

Filter the solution and concentrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization or column chromatography to obtain (4-Bromo-
3-methylphenyl)boronic acid.
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Synthesis of (4-Bromo-3-methylphenyl)boronic acid.

Application in Drug Discovery: Suzuki-Miyaura
Coupling
(4-Bromo-3-methylphenyl)boronic acid is a key building block in the synthesis of complex

organic molecules for drug discovery. A prime example is its use in Suzuki-Miyaura cross-

coupling reactions to create novel compounds with potential therapeutic activities. A recent

study detailed the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

derivatives, which were subsequently evaluated for their antibacterial and alkaline phosphatase

inhibitory activities.[1]

Experimental Protocol: Suzuki-Miyaura Coupling
Materials:

Aryl halide (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide)

(4-Bromo-3-methylphenyl)boronic acid (or another arylboronic acid)

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

Base (e.g., Potassium phosphate)

Solvent (e.g., 1,4-dioxane and water mixture)

Inert atmosphere (e.g., Argon)
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Procedure:

To a dried Schlenk tube, add the aryl halide (1.0 equivalent), (4-Bromo-3-
methylphenyl)boronic acid (1.2 equivalents), palladium catalyst (e.g., 5 mol%), and base

(2.0 equivalents).

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

Add the degassed solvent mixture (e.g., 10:1 dioxane/water).

Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required

time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with ethyl acetate and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired

coupled product.[1]
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Suzuki-Miyaura coupling workflow.

Role in Modulating Signaling Pathways
While specific signaling pathways directly modulated by (4-Bromo-3-methylphenyl)boronic
acid itself are not the primary focus of research, its importance lies in the synthesis of

molecules that do interact with biological pathways. For instance, the aforementioned N-(4-

bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were designed and synthesized to

target bacterial enzymes and human alkaline phosphatase, indicating an indirect role in

modulating pathways related to bacterial survival and cellular signaling.

The general strategy involves using the boronic acid as a scaffold to introduce the bromo-

methylphenyl moiety into a larger molecule, which is then tested for its ability to inhibit specific
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enzymes or receptors. The bromine atom on the phenyl ring also serves as a handle for further

chemical modifications, allowing for the generation of a library of compounds for structure-

activity relationship (SAR) studies.

(4-Bromo-3-methylphenyl)boronic acid
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Role in drug discovery process.

Conclusion
(4-Bromo-3-methylphenyl)boronic acid is a commercially accessible and highly valuable

reagent for researchers in drug discovery and organic synthesis. Its utility in constructing

complex molecular architectures through robust and well-established methodologies like the

Suzuki-Miyaura coupling makes it an indispensable tool for the development of novel

therapeutic agents. The provided protocols and data serve as a comprehensive resource for

the effective utilization of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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